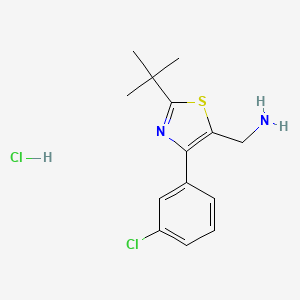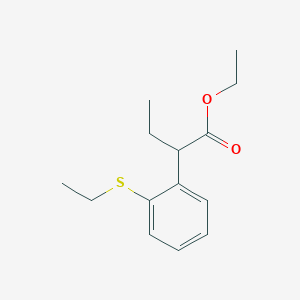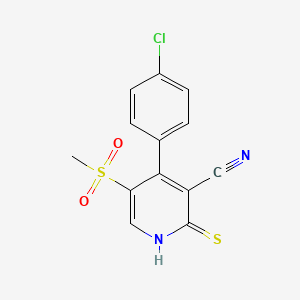
1,2,3,4-Tetrahydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydropyridine-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and a carboxylic acid group at the fourth position. Tetrahydropyridines, including this compound, have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reduction of N-methylpyridinium with borohydride reagents, leading to the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another method utilizes a modified Ireland-Claisen rearrangement, which produces tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis protocols that ensure high yield and purity. These methods often incorporate green chemistry principles to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using borohydride reagents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where different substituents are introduced onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and other oxidizing agents.
Reduction: Borohydride reagents such as sodium borohydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted tetrahydropyridine compounds with varying functional groups .
Scientific Research Applications
1,2,3,4-Tetrahydropyridine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. For example, it may inhibit cyclooxygenase-2 (COX-2) activity, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with cellular receptors and signaling pathways, modulating cellular responses .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyridine-4-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: This compound differs in the position of the double bond within the ring structure.
2,3,4,5-Tetrahydropyridine: This isomer has a different arrangement of hydrogen atoms and double bonds.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and relevance in Parkinson’s disease research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,3,5,7H,2,4H2,(H,8,9) |
InChI Key |
PFVFXDVOCHMQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC=CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Propyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12989663.png)

![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B12989675.png)
![1-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanol](/img/structure/B12989682.png)

![5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989714.png)


![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)

![4-Ethyl-2-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12989741.png)

